molecular formula C19H26N2O3 B5628744 (1S*,5R*)-3-benzoyl-6-(3-ethoxypropanoyl)-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-3-benzoyl-6-(3-ethoxypropanoyl)-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5628744
M. Wt: 330.4 g/mol
InChI Key: LUMBGUKSFSRHOY-DOTOQJQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of diazabicyclo nonane derivatives involves complex chemical processes. One approach includes the transformation of 3-benzyl-9-carbethoxymethyl derivatives through reduction, debenzylation, and cyclization steps to achieve desired molecular structures (Nikit-skaya & Yakhontov, 1970). Another method involves starting from specific esters or acids, preparing derivatives, and cyclizing with selected amines to obtain the bicyclic structures, as detailed in the synthesis of 7-hydroxy derivatives (Nikit-skaya et al., 1965).

Molecular Structure Analysis

Molecular structure analyses of diazabicyclo nonane derivatives have shown diverse conformations, such as chair-chair and boat-chair, depending on the substituents and molecular interactions. For example, the study of a 9-benzoyl derivative revealed a boat-chair conformation through X-ray crystallography, offering insights into cyclohexane ring geometry and molecular dimensions (Tamura & Sim, 1968).

Chemical Reactions and Properties

Diazabicyclo nonane derivatives undergo various chemical reactions, including cyclization, nucleophilic substitutions, and electrophilic additions, influenced by the functional groups attached to the bicyclic framework. The synthesis and functionalization of these compounds allow for the exploration of sigma receptor affinity and cytotoxicity against tumor cell lines, indicating their potential in medicinal chemistry (Holl et al., 2009).

Physical Properties Analysis

The physical properties of diazabicyclo nonane derivatives, such as solubility, melting points, and crystalline structures, are crucial for their application and have been studied through various analytical techniques. The crystal structure analysis reveals information about hydrogen bonding, molecular packing, and conformations, which are essential for understanding the material characteristics of these compounds (Cradwick & Sim, 1971).

Chemical Properties Analysis

The chemical properties of diazabicyclo nonane derivatives, including reactivity, stability, and interaction with nucleophiles or electrophiles, are determined by their molecular structure and functional groups. Studies on the conformations and reactivities of these compounds provide insights into their potential applications and behavior in chemical reactions (Mccabe et al., 1989).

Safety and Hazards

Without specific information, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Given the interesting structure of this compound, it could be a valuable target for future research. Studies could explore its synthesis, properties, and potential applications .

properties

IUPAC Name

1-[(1S,5R)-3-benzoyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-3-ethoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-2-24-11-10-18(22)21-13-15-8-9-17(21)14-20(12-15)19(23)16-6-4-3-5-7-16/h3-7,15,17H,2,8-14H2,1H3/t15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMBGUKSFSRHOY-DOTOQJQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)N1CC2CCC1CN(C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCC(=O)N1C[C@H]2CC[C@@H]1CN(C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-3-benzoyl-6-(3-ethoxypropanoyl)-3,6-diazabicyclo[3.2.2]nonane

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